molecular formula C10H4F4O B13903055 5,6,7,8-Tetrafluoronaphthalen-2-ol

5,6,7,8-Tetrafluoronaphthalen-2-ol

Cat. No.: B13903055
M. Wt: 216.13 g/mol
InChI Key: VXJJHZZBDYCEEP-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrafluoronaphthalen-2-ol is a fluorinated aromatic compound derived from naphthalene It is characterized by the presence of four fluorine atoms at positions 5, 6, 7, and 8, and a hydroxyl group at position 2 on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrafluoronaphthalen-2-ol typically involves the fluorination of naphthalene derivatives. One common method is the direct fluorination of naphthalen-2-ol using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out in an inert solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve multi-step processes starting from readily available naphthalene derivatives. The process includes steps such as halogenation, hydroxylation, and selective fluorination. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrafluoronaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to form tetrahydronaphthalenes.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper and are carried out under mild conditions to prevent degradation of the compound.

Major Products Formed

    Oxidation: Formation of 5,6,7,8-tetrafluoronaphthalen-2-one.

    Reduction: Formation of 5,6,7,8-tetrafluorotetrahydronaphthalen-2-ol.

    Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

5,6,7,8-Tetrafluoronaphthalen-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents with improved bioavailability and metabolic stability.

    Industry: Utilized in the production of advanced materials such as fluorinated polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrafluoronaphthalen-2-ol involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The presence of fluorine atoms enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and selectivity towards specific biological targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydronaphthalen-2-ol: Lacks fluorine atoms, resulting in different chemical properties and reactivity.

    5,6,7,8-Tetrahydroxyflavone: Contains hydroxyl groups instead of fluorine atoms, leading to distinct biological activities and applications.

Uniqueness

5,6,7,8-Tetrafluoronaphthalen-2-ol is unique due to the presence of multiple fluorine atoms, which impart enhanced stability, lipophilicity, and electron-withdrawing effects. These properties make it a valuable compound for designing molecules with specific chemical and biological functions.

Properties

Molecular Formula

C10H4F4O

Molecular Weight

216.13 g/mol

IUPAC Name

5,6,7,8-tetrafluoronaphthalen-2-ol

InChI

InChI=1S/C10H4F4O/c11-7-5-2-1-4(15)3-6(5)8(12)10(14)9(7)13/h1-3,15H

InChI Key

VXJJHZZBDYCEEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=C(C(=C2F)F)F)F

Origin of Product

United States

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